Cas no 1881380-03-5 (N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide)

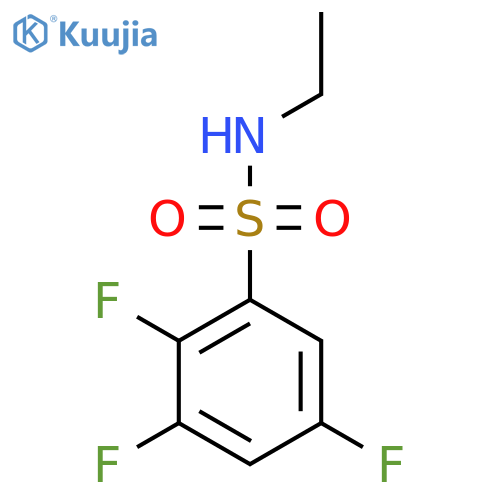

1881380-03-5 structure

商品名:N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide

- EN300-1453637

- 1881380-03-5

-

- インチ: 1S/C8H8F3NO2S/c1-2-12-15(13,14)7-4-5(9)3-6(10)8(7)11/h3-4,12H,2H2,1H3

- InChIKey: SNYNNUYSMFLBAI-UHFFFAOYSA-N

- ほほえんだ: S(C1C=C(C=C(C=1F)F)F)(NCC)(=O)=O

計算された属性

- せいみつぶんしりょう: 239.02278416g/mol

- どういたいしつりょう: 239.02278416g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 54.6Ų

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1453637-2.5g |

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |

1881380-03-5 | 2.5g |

$1454.0 | 2023-06-06 | ||

| Enamine | EN300-1453637-10000mg |

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |

1881380-03-5 | 10000mg |

$3315.0 | 2023-09-29 | ||

| Enamine | EN300-1453637-1.0g |

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |

1881380-03-5 | 1g |

$743.0 | 2023-06-06 | ||

| Enamine | EN300-1453637-50mg |

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |

1881380-03-5 | 50mg |

$647.0 | 2023-09-29 | ||

| Enamine | EN300-1453637-0.05g |

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |

1881380-03-5 | 0.05g |

$624.0 | 2023-06-06 | ||

| Enamine | EN300-1453637-250mg |

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |

1881380-03-5 | 250mg |

$708.0 | 2023-09-29 | ||

| Enamine | EN300-1453637-0.5g |

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |

1881380-03-5 | 0.5g |

$713.0 | 2023-06-06 | ||

| Enamine | EN300-1453637-500mg |

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |

1881380-03-5 | 500mg |

$739.0 | 2023-09-29 | ||

| Enamine | EN300-1453637-1000mg |

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |

1881380-03-5 | 1000mg |

$770.0 | 2023-09-29 | ||

| Enamine | EN300-1453637-5000mg |

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |

1881380-03-5 | 5000mg |

$2235.0 | 2023-09-29 |

N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

1881380-03-5 (N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide) 関連製品

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量